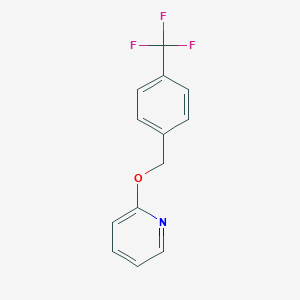![molecular formula C17H20Cl2N2O2 B275776 N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275776.png)
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine, also known as DMF-DMA, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in tumor growth and inflammation. It may also modulate the immune system and have antioxidant effects.
Biochemical and Physiological Effects:
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, and the modulation of immune cell function. It may also have a protective effect on neurons and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine is its potential as a therapeutic agent for various diseases. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent in clinical trials. Additionally, it may be useful to explore its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorophenylboronic acid with furan-2-boronic acid, followed by the reaction of the resulting intermediate with 2-(morpholin-4-yl)ethanamine. The final product is obtained through purification and isolation.
Applications De Recherche Scientifique
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been studied for its potential therapeutic applications in treating various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory effects. Additionally, it has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Propriétés
Nom du produit |
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine |
|---|---|
Formule moléculaire |
C17H20Cl2N2O2 |
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C17H20Cl2N2O2/c18-13-1-3-16(19)15(11-13)17-4-2-14(23-17)12-20-5-6-21-7-9-22-10-8-21/h1-4,11,20H,5-10,12H2 |
Clé InChI |
UAVDJJKEKOCTGN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
C1COCCN1CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)



![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)

![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B275702.png)

![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)


![2-[(4-Chlorophenyl)methoxy]pyridine](/img/structure/B275714.png)
![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
![Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)